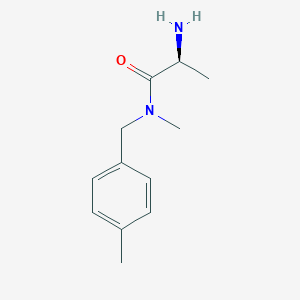![molecular formula C8H18N2O B3230520 2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol CAS No. 1306571-74-3](/img/structure/B3230520.png)
2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol
Descripción general
Descripción
“2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1306571-74-3 . It has a molecular weight of 158.24 . It is in the form of an oil .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C8H18N2O/c9-7-8-3-1-2-4-10 (8)5-6-11/h8,11H,1-7,9H2 . This indicates that the compound contains 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Mecanismo De Acción
2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol exerts its effects through the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in the regulation of gene expression. LSD1 is involved in the epigenetic modification of histones, which can result in the activation or repression of gene expression. This compound binds to the active site of LSD1, preventing its demethylase activity and resulting in the accumulation of histone methylation marks, which leads to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of pro-inflammatory cytokine production, and the improvement of cognitive function in animal models of Alzheimer's disease. This compound has also been shown to induce the differentiation of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol in lab experiments is its specificity for LSD1, which allows for the investigation of the role of LSD1 in various biological processes. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol, including the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. In addition, further studies are needed to understand the long-term effects of this compound on gene expression and epigenetic modifications. Finally, the development of more efficient and scalable methods for the synthesis of this compound could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, this compound is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action and physiological effects. This compound has shown promising results in inhibiting cancer cell growth and proliferation, reducing pro-inflammatory cytokine production, and improving cognitive function in animal models of Alzheimer's disease. While there are limitations to using this compound in lab experiments, its specificity for LSD1 makes it a valuable tool for investigating the role of LSD1 in various biological processes. Further studies are needed to explore the potential therapeutic applications of this compound in other diseases and to understand its long-term effects on gene expression and epigenetic modifications.
Aplicaciones Científicas De Investigación
2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurological disorders. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells, specifically in breast and lung cancers. In addition, this compound has been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-[2-(aminomethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-7-8-3-1-2-4-10(8)5-6-11/h8,11H,1-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKJCLXNVZNCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3230456.png)
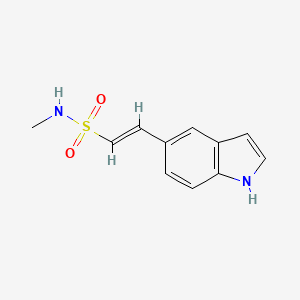
![Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3230469.png)

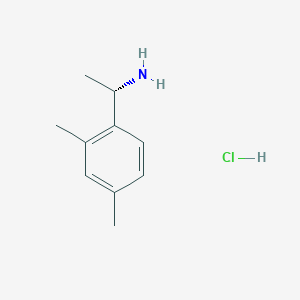
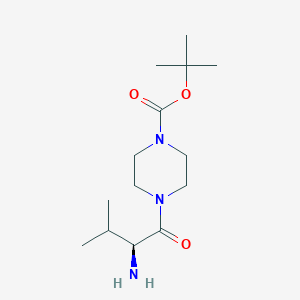
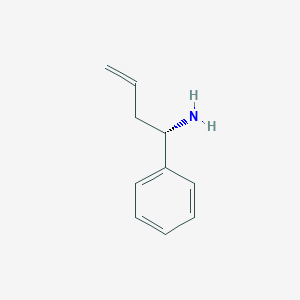


![[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3230525.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B3230535.png)
![N-[bis(methylsulfanyl)methylidene]methanesulfonamide](/img/structure/B3230537.png)
